molecular formula C17H16N6O2S B2462632 2-(3,5-dimethylisoxazol-4-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 2034452-81-6

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No. B2462632
CAS RN: 2034452-81-6
M. Wt: 368.42
InChI Key: WDZMBHJUJYZTOF-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16N6O2S and its molecular weight is 368.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, incorporating similar structural motifs, have been synthesized, showcasing the compound's relevance in the creation of heterocyclic compounds with potential biological activities. These derivatives have been subjected to in silico molecular docking screenings towards specific proteins, indicating the compound's utility in drug design and discovery processes. The antimicrobial and antioxidant activities of these products highlight their potential in therapeutic applications (E. M. Flefel et al., 2018).

Heterocyclic Compound Synthesis

The versatility of similar precursor compounds in synthesizing various heterocycles, including triazoles, pyrazoles, and thiophenes, has been demonstrated. These compounds have been evaluated for their insecticidal activity against specific pests, showcasing the compound's potential in agricultural applications (A. Fadda et al., 2017).

Antioxidant Studies

Research into the synthesis of new series of compounds, including N-substituted benzyl/phenyl derivatives, reveals the compound's framework's utility in generating molecules with significant radical scavenging activity. These studies suggest the potential for these molecules to serve as templates for developing new biologically active compounds with antioxidant properties (Matloob Ahmad et al., 2012).

Structural Analysis and Drug Development

The synthesis and structural elucidation of pyridazine analogs, including those with similar complex heterocyclic systems, highlight the compound's significance in medicinal chemistry for developing pharmaceuticals with various therapeutic potentials (Hamdi Hamid Sallam et al., 2021).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-10-12(11(2)25-22-10)8-17(24)18-9-16-20-19-15-6-5-13(21-23(15)16)14-4-3-7-26-14/h3-7H,8-9H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZMBHJUJYZTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.